molecular formula C9H7ClN2O B11775115 5-Chloro-2-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

5-Chloro-2-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

Cat. No.: B11775115
M. Wt: 194.62 g/mol
InChI Key: NOQXNVBAJWURPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a chemical compound with the molecular formula C9H7ClN2O It is known for its unique structure, which includes a chloro group, a cyclopropyl group, and a dihydropyridine ring

Preparation Methods

The synthesis of 5-Chloro-2-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound in the presence of a chlorinating agent. The reaction conditions often include elevated temperatures and the use of solvents such as acetonitrile or dimethylformamide. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

5-Chloro-2-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. .

Scientific Research Applications

5-Chloro-2-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: Studies have explored its potential as a bioactive compound with various biological activities.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Chloro-2-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

5-Chloro-2-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

5-chloro-2-cyclopropyl-6-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C9H7ClN2O/c10-7-3-6(4-11)8(5-1-2-5)12-9(7)13/h3,5H,1-2H2,(H,12,13)

InChI Key

NOQXNVBAJWURPL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=C(C(=O)N2)Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.